molecular formula C8H6N2O2S B7859937 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one CAS No. 57059-12-8

6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one

Cat. No.: B7859937
CAS No.: 57059-12-8
M. Wt: 194.21 g/mol
InChI Key: MLSHGSDWOPVRMX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one is a heterocyclic compound that features both a pyrimidine and a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both hydroxyl and thiophene groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the base-induced cycloaddition of chalcone with thiourea, which yields the desired pyrimidine-thione derivative . The reaction conditions often include the use of a polar solvent and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde derivative, while substitution on the thiophene ring could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

4-Hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(thiophen-3-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one is unique due to the combination of a pyrimidine and thiophene ring in its structure. This dual-ring system imparts distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-6-3-7(12)10-8(9-6)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSHGSDWOPVRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481531
Record name 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57059-12-8
Record name 4-hydroxy-2-thiophen-3-yl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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